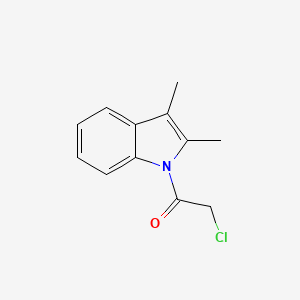
N-(1-cyanopropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanopropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a heterocyclic compound that contains both an oxazole and a thiophene ring, which gives it unique properties that make it useful for various research purposes. In
作用机制
The mechanism of action of N-(1-cyanopropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is not fully understood, but it is believed to interact with biomolecules such as proteins and nucleic acids. It is thought to bind to hydrophobic pockets in proteins, which can induce conformational changes and alter their activity. It has also been shown to intercalate into DNA, which can affect its structure and function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyanopropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is its fluorescent properties, which make it useful for studying protein-ligand interactions and enzyme activity. It is also relatively easy to synthesize and has a high yield. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research involving N-(1-cyanopropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide. One area of interest is the development of new drugs and therapeutic agents based on the structure of this compound. It may also be useful in the development of new fluorescent probes for studying protein-ligand interactions and enzyme activity. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, which may help to guide its use in future experiments.
合成方法
The synthesis of N-(1-cyanopropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves the reaction of 2-aminothiophene with ethyl 2-bromoacetate to form ethyl 2-(thiophen-2-yl)-2-oxoacetate. This intermediate is then reacted with propionitrile to form this compound. The reaction is typically carried out under reflux conditions using a suitable solvent such as dimethylformamide or dimethyl sulfoxide.
科学研究应用
N-(1-cyanopropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has been used as a research tool in various scientific fields, including chemistry, biochemistry, and pharmacology. It is commonly used as a fluorescent probe to study protein-ligand interactions, as well as to investigate the binding sites and mechanisms of various enzymes and receptors. It has also been used in the development of new drugs and therapeutic agents.
属性
IUPAC Name |
N-(1-cyanopropyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-2-8(7-13)14-12(16)9-6-10(17-15-9)11-4-3-5-18-11/h3-6,8H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEDGBIPJWLTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=NOC(=C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-allyl-N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2979156.png)
![3-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2979157.png)

![2-{2-[2-(3-Methylphenoxy)ethylthio]benzimidazolyl}-1-piperidylethan-1-one](/img/structure/B2979162.png)
![N,N-diethyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2979164.png)
![4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2979165.png)


![Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-](/img/no-structure.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2979173.png)

